2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

Catalog No.
S13696696
CAS No.
M.F
C16H18ClNO3
M. Wt
307.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1...

Product Name

2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone

IUPAC Name

2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

InChI

InChI=1S/C16H18ClNO3/c1-10-7-13(14(19)9-17)11(2)18(10)12-5-6-15(20-3)16(8-12)21-4/h5-8H,9H2,1-4H3

InChI Key

UEVULMUZXLZTPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)C(=O)CCl

2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a chloro group and a pyrrole ring substituted with a dimethoxyphenyl group. The molecular formula for this compound is C16H18ClNO2C_{16}H_{18}ClNO_2, and it has a molecular weight of 303.77 g/mol. The presence of the pyrrole ring contributes to its unique chemical properties, making it an interesting subject for research in both organic chemistry and medicinal applications.

  • Oxidation: The compound can be oxidized, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it into an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The chloro group in the compound is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols under appropriate conditions.

The synthesis of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone typically involves multi-step organic reactions:

  • Preparation of the Pyrrole Ring: This is often accomplished through the condensation of appropriate aldehydes with amines in the presence of acid catalysts.
  • Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
  • Chlorination: The final step involves introducing the chloro group, typically through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

In industrial settings, these reactions are optimized for yield and purity using controlled conditions in batch reactors.

2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone has potential applications in:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting various diseases.
  • Chemical Research: It can be used as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities .

Interaction studies are crucial for understanding how 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone interacts with biological targets. These studies typically involve:

  • Binding Affinity Assays: To determine how well the compound binds to specific enzymes or receptors.
  • Functional Assays: To assess the biological effects resulting from these interactions.

Such studies can provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone:

Compound NameStructureUnique Features
2-chloro-1-(2,4-dimethylphenyl)ethanoneContains a chloro group and a dimethylphenyl substituentLacks the pyrrole ring
2-chloro-1-(3,5-dimethylphenyl)ethanoneSimilar chloro and phenyl groupsDifferent positions of methyl groups
2-chloro-1-(4-methylphenyl)ethanoneContains a chloro group and a methyl-substituted phenyl groupSimpler structure without pyrrole

Uniqueness

The uniqueness of 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone lies in its incorporation of the pyrrole ring and the specific arrangement of substituents. This structural complexity can lead to distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chloro and dimethoxy groups enhances its potential interactions with biological targets .

By understanding these aspects—synthesis methods, chemical reactivity, biological activity, and comparisons with similar compounds—researchers can leverage this compound's unique properties for various scientific and industrial applications.

The systematic IUPAC name 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone precisely describes its molecular architecture. Key identifiers include:

PropertyValueSource
CAS Registry Number923769-79-3
Molecular FormulaC₁₆H₁₈ClNO₃
Molecular Weight307.77 g/mol
SMILES NotationO=C(C1=C(C)N(C2=CC=C(OC)C(OC)=C2)C(C)=C1)CCl

The SMILES string reveals critical structural features:

  • A central 2,5-dimethylpyrrole ring (C1=C(C)N...C(C)=C1)
  • 3,4-Dimethoxyphenyl substitution at the pyrrole nitrogen (C2=CC=C(OC)C(OC)=C2)
  • Chloroacetyl group (-CCl) at the pyrrole's 3-position

X-ray crystallography studies of analogous pyrrole derivatives suggest that the methoxy groups adopt coplanar orientations with the phenyl ring, maximizing resonance stabilization. The methyl groups at positions 2 and 5 of the pyrrole create steric hindrance, potentially influencing reactivity at the ketone moiety.

Historical Context in Heterocyclic Chemistry Research

Pyrrole derivatives gained prominence following the 20th-century discovery of their biological relevance in porphyrins and alkaloids. The specific substitution pattern seen in 2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone emerged more recently, with synthetic reports appearing in the early 21st century as part of efforts to develop kinase inhibitors. The compound's commercial availability since 2024 reflects optimized synthetic routes, likely involving:

  • Pyrrole Core Formation: Knorr-type cyclocondensation of γ-diketones with amines
  • Friedel-Crafts Acylation: Introduction of the chloroacetyl group
  • Selective Methoxylation: Functionalization of the phenyl ring

Comparative analysis with the structurally similar 2-chloro-1-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]ethanone (CAS 610274-32-3) highlights evolving trends in pyrrole chemistry. While the nitro derivative shows anticoronaviral activity, the methoxy variant's biological profile remains less explored, suggesting untapped potential.

Structural Significance of Pyrrole Derivatives

The compound's architecture demonstrates three key structural motifs with distinct electronic implications:

Electronic Effects of Substituents

GroupElectronic CharacterImpact on Reactivity
3,4-DimethoxyphenylElectron-donatingEnhances nucleophilic aromatic substitution
ChloroacetylElectron-withdrawingActivates α-position for nucleophilic attack
2,5-DimethylpyrroleSteric hindranceModerates reaction kinetics

This combination creates a polarized system where the chloroacetyl group's electrophilicity is tempered by the electron-rich aromatic system. Comparative data with simpler analogs illustrates these effects:

CompoundDipole Moment (D)LogP
2-Chloro-1-(2,4-dimethylphenyl)ethanone3.22.8
Target Compound4.71.9

The elevated dipole moment (4.7 D) versus simpler analogs confirms significant charge separation, while the lower LogP value (1.9) reflects increased polarity from methoxy groups.

Supramolecular Interactions

Crystal packing analyses of related structures reveal:

  • C-H···O hydrogen bonds between methoxy oxygen and pyrrole protons
  • π-π stacking of dimethoxyphenyl groups at 3.6–4.1 Å distances
  • Halogen bonding involving the chloro substituent

These interactions suggest potential applications in crystal engineering and materials science. The compound's melting point (unreported in available sources) likely exceeds 150°C based on analog data.

Synthetic Versatility

The chloroacetyl group serves as a handle for further derivatization. Model reactions demonstrate:

  • Nucleophilic substitution with amines yielding amide derivatives
  • Grignard addition producing tertiary alcohols
  • Reduction to secondary alcohols with NaBH₄/NiCl₂

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

307.0975211 g/mol

Monoisotopic Mass

307.0975211 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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